1-(3-Fluoro-2-nitrophenyl)piperidine 1-(3-Fluoro-2-nitrophenyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1233955-39-9
VCID: VC8061142
InChI: InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
SMILES: C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.23

1-(3-Fluoro-2-nitrophenyl)piperidine

CAS No.: 1233955-39-9

Cat. No.: VC8061142

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-2-nitrophenyl)piperidine - 1233955-39-9

Specification

CAS No. 1233955-39-9
Molecular Formula C11H13FN2O2
Molecular Weight 224.23
IUPAC Name 1-(3-fluoro-2-nitrophenyl)piperidine
Standard InChI InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Standard InChI Key SAXCRAPSTHMTNK-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Canonical SMILES C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

1-(3-Fluoro-2-nitrophenyl)piperidine, systematically named 1-(3-fluoro-2-nitrophenyl)piperidine, belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom. Its molecular formula is C₁₁H₁₂FN₂O₂, with a molecular weight of 235.23 g/mol . A closely related derivative, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid (CAS 1179098-08-8), incorporates a carboxylic acid group at the 4-position of the piperidine ring, yielding a molecular formula of C₁₂H₁₃FN₂O₄ and a molecular weight of 268.24 g/mol .

Key Structural Attributes:

  • Piperidine Core: A saturated six-membered ring with a nitrogen atom at position 1.

  • 3-Fluoro-2-nitrophenyl Substituent: A phenyl ring with fluorine at position 3 and a nitro group (-NO₂) at position 2.

  • Carboxylic Acid Variant: The 4-carboxylic acid derivative adds a polar functional group, enhancing water solubility and potential for salt formation .

Spectroscopic and Computational Data

  • SMILES Notation: C1CNCCC1C2=C(C(=CC=C2)F)[N+](=O)[O-] (base compound) .

  • LogP (Partition Coefficient): Experimental values range from 2.03–2.6, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 83.68 Ų, suggesting moderate permeability across biological membranes .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 1-(3-fluoro-2-nitrophenyl)piperidine derivatives typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions.

Key Derivatives

Derivative NameCAS NumberMolecular FormulaApplication
Ethyl 4-carboxylate733749-63-8C₁₄H₁₇FN₂O₄Intermediate in drug synthesis
N-(4-amine hydrochloride1233954-99-8C₁₁H₁₅ClFN₃O₂Antimicrobial research
4-Carboxylic acid1179098-08-8C₁₂H₁₃FN₂O₄Anti-inflammatory candidate

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

Piperidine derivatives demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation. In murine models, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid reduced paw edema by 42% at 10 mg/kg (p.o.), comparable to ibuprofen .

Central Nervous System (CNS) Effects

Patent US4477667A highlights spiro[indoline-3,4'-piperidine] analogs with tranquilizing and anticonvulsant properties:

  • 1-(2-Fluorophenyl) Derivative: Achieved 50% inhibition of tetrabenazine-induced ptosis in mice at 4.0 mg/kg.

  • Electroshock Seizure Model: Protected 50% of subjects from seizures at 17.3 mg/kg (i.p.) .

SupplierPurityPackagingPrice (USD)
VulcanChem>95%25 mg – 1 g$250–$500
ChemScene 98%100 mg$34/100 mg
Key Organics >95%Custom batchesInquire

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator